molecular formula C8H8S B594173 3-Ethynyl-2,5-dimethylthiophene CAS No. 127798-29-2

3-Ethynyl-2,5-dimethylthiophene

Cat. No.: B594173
CAS No.: 127798-29-2
M. Wt: 136.212
InChI Key: ZKVKXKISMSFNNO-UHFFFAOYSA-N
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Description

3-Ethynyl-2,5-dimethylthiophene is an organic compound with the molecular formula C8H8S. It belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of an ethynyl group and two methyl groups attached to the thiophene ring. Thiophenes are known for their aromatic properties and are widely used in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-2,5-dimethylthiophene can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylthiophene with an ethynylating agent under suitable conditions. For example, the reaction of 2,5-dimethylthiophene with acetylene in the presence of a palladium catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-2,5-dimethylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethynyl-2,5-dimethylthiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethynyl-2,5-dimethylthiophene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the sulfur atom can engage in coordination with metal ions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynyl-2,5-dimethylthiophene is unique due to the presence of the ethynyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-ethynyl-2,5-dimethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8S/c1-4-8-5-6(2)9-7(8)3/h1,5H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVKXKISMSFNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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